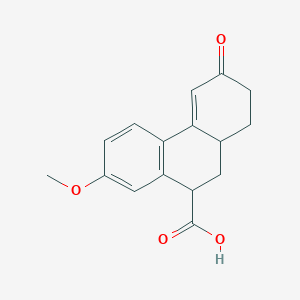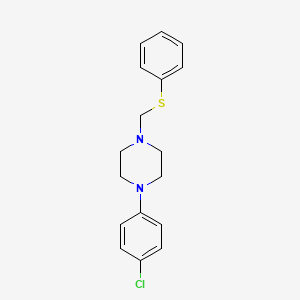
1-(4-Chlorophenyl)-4-(phenylsulfanylmethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-4-(phenylsulfanylmethyl)piperazine is a chemical compound that belongs to the piperazine class of compounds. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound features a 4-chlorophenyl group and a phenylsulfanylmethyl group attached to the piperazine ring, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-4-(phenylsulfanylmethyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzyl chloride, phenylthiomethyl chloride, and piperazine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Synthetic Route: The 4-chlorobenzyl chloride is reacted with piperazine to form 1-(4-chlorophenyl)piperazine.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-4-(phenylsulfanylmethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce any functional groups present.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Chlorophenyl)-4-(phenylsulfanylmethyl)piperazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-4-(phenylsulfanylmethyl)piperazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-4-(phenylsulfanylmethyl)piperazine can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)piperazine: Lacks the phenylsulfanylmethyl group, which may result in different biological activities and chemical properties.
1-(Phenylsulfanylmethyl)piperazine: Lacks the 4-chlorophenyl group, which may also lead to variations in its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities, making it a valuable molecule for research and industrial applications.
Properties
CAS No. |
5472-80-0 |
|---|---|
Molecular Formula |
C17H19ClN2S |
Molecular Weight |
318.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-4-(phenylsulfanylmethyl)piperazine |
InChI |
InChI=1S/C17H19ClN2S/c18-15-6-8-16(9-7-15)20-12-10-19(11-13-20)14-21-17-4-2-1-3-5-17/h1-9H,10-14H2 |
InChI Key |
AAFHAVRXFCDWJN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CSC2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


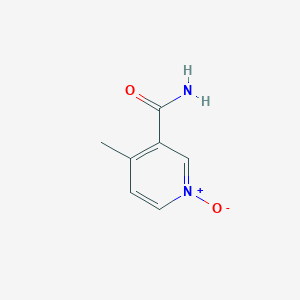
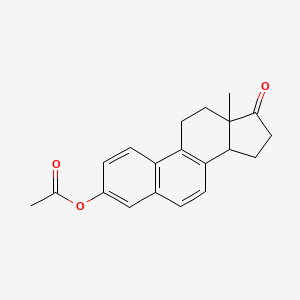
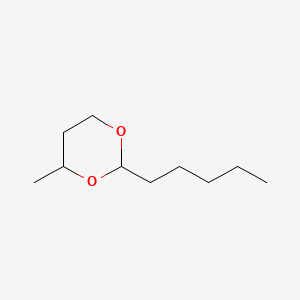
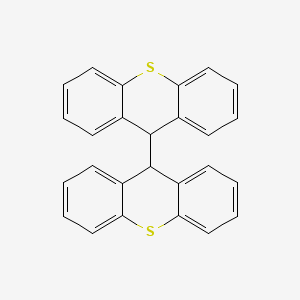


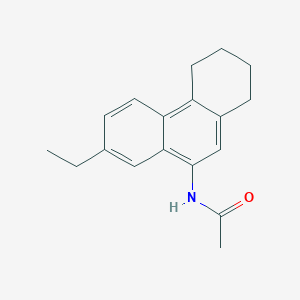
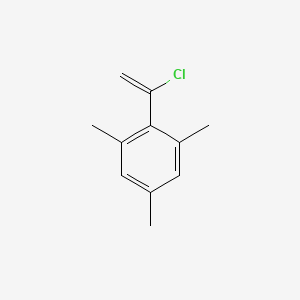
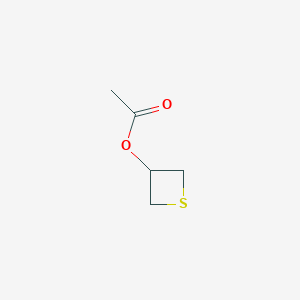
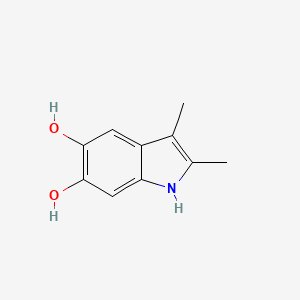
![[2-(Ethoxymethyl)phenyl]-bis(4-methoxyphenyl)methanol](/img/structure/B14736246.png)


